
1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization to form the triazole ring . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone exerts its effects is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the thioxo group can form strong interactions with metal ions, which may be relevant in its biological activity.
Comparison with Similar Compounds
1-(3-Methyl-1H-1,2,4-triazol-1-yl)ethanone: Lacks the thioxo group, which may result in different chemical and biological properties.
1-(3-Methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone: Contains an oxo group instead of a thioxo group, potentially altering its reactivity and interactions.
Uniqueness: 1-(3-Methyl-5-thioxo-2,5-dihydro-1H-1,2,4-triazol-1-yl)ethanone is unique due to the presence of the thioxo group, which can participate in specific chemical reactions and interactions that are not possible with similar compounds lacking this group. This uniqueness can be leveraged in the design of new materials and pharmaceuticals.
Properties
Molecular Formula |
C5H7N3OS |
|---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
1-(5-methyl-3-sulfanylidene-1H-1,2,4-triazol-2-yl)ethanone |
InChI |
InChI=1S/C5H7N3OS/c1-3-6-5(10)8(7-3)4(2)9/h1-2H3,(H,6,7,10) |
InChI Key |
OATOTPMANXUUFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)N(N1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


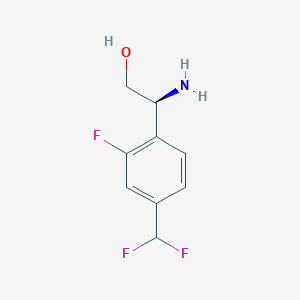
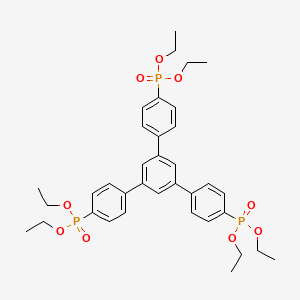
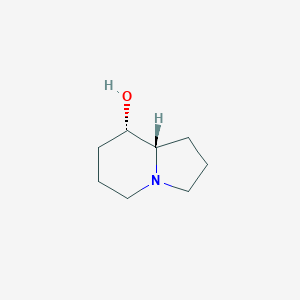
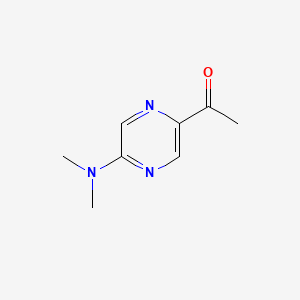

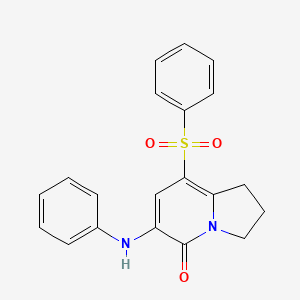
![4-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B13110554.png)
![Sodium thieno[3,2-b]pyridine-6-sulfinate](/img/structure/B13110560.png)
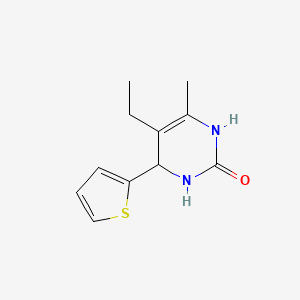
![N-benzyl-N'-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]sulfamide](/img/structure/B13110563.png)

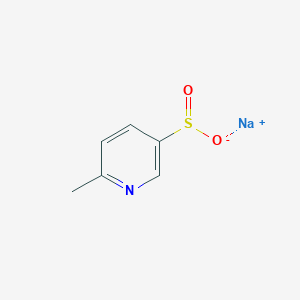

![4-Chloro-2-(2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-ylidene)-3-oxobutanenitrile](/img/structure/B13110590.png)
